molecular formula C14H14O3 B1251623 Ethanone, 1-(1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- CAS No. 92190-16-4

Ethanone, 1-(1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)-

Cat. No. B1251623
CAS RN: 92190-16-4
M. Wt: 230.26 g/mol
InChI Key: VSFUBAXYDFGXOP-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- is a natural product found in Eremurus chinensis and Asphodeline lutea with data available.

Scientific Research Applications

1. Use in Fragrance Ingredients

Ethanone derivatives like Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) have been identified as key components in fragrance formulations. They are commonly used in products like soaps, shampoos, colognes, liquid detergents, and malodor-reducing compounds. Toxicity studies on such compounds provide important insights into their safe usage in consumer products (Toxicity report series, 2016).

2. Role in Photolabile Protection

The ethanone compound has been studied for its role in the photolabile protection of alcohols, phenols, and carboxylic acids. This involves the efficient release of these substrates upon irradiation, demonstrating potential applications in photochemical processes (The Journal of organic chemistry, 2008).

3. Applications in Chemosensors

Ethanone derivatives have been utilized in the development of chemosensors for detecting substances like hydrazine. Such chemosensors can rapidly detect specific chemicals, highlighting their potential in environmental monitoring and health care sectors (Organic & biomolecular chemistry, 2015).

4. Synthesis and Material Properties

Research on ethanone compounds includes the synthesis of novel heterocyclic compounds and the investigation of their optical and thermal properties. Such studies are crucial for the development of new materials with specific functionalities (Materials Science Forum, 2019).

5. Gold-Catalyzed Chemical Reactions

Ethanone derivatives have been a subject of study in gold-catalyzed chemical reactions. This involves the transformation of certain compounds to produce naphthylmethyl ketones, which can have significant implications in the field of synthetic chemistry (Tetrahedron Letters, 2009).

6. Electrocarboxylation Reactions

Ethanone compounds have been used in the study of electrocarboxylation reactions with CO2. This research is crucial for understanding the use of CO2 as an organic building block, contributing to the development of sustainable chemical synthesis methods (Electrochimica Acta, 2014).

7. Antifungal Properties

Certain ethanone derivatives have shown potential as antifungal agents. This is significant for pharmaceutical applications, especially in developing treatments against fungal infections (Natural Product Research, 2007).

8. Crystal Structure Analysis

Studies on ethanone compounds also involve the investigation of their crystal structures. This research is fundamental in the field of crystallography and material science, helping to understand the properties and applications of these compounds (Journal of Chemical Crystallography, 2005).

9. Synthesis of Protected Compounds

Ethanone derivatives are used in the synthesis of protected compounds, which are important in the development of new chemical entities for various applications (Arkivoc, 2002).

10. Photopolymerization Applications

Ethanone derivatives have been studied for their role in photopolymerization processes, particularly in the polymerization of certain monomers like methyl methacrylate. This has implications in materials science and engineering (Journal of Photopolymer Science and Technology, 2020).

properties

CAS RN

92190-16-4

Product Name

Ethanone, 1-(1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)-

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H14O3/c1-8-7-10-5-4-6-11(17-3)13(10)14(16)12(8)9(2)15/h4-7,16H,1-3H3

InChI Key

VSFUBAXYDFGXOP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)C)O

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=C1C(=O)C)O

synonyms

2-acetyl-1-hydroxy-8-methoxy-3-methylnaphthalene
2-AHMMN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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